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Compound of Interest

1-(2-Aminoethyl)piperidine-2,6-
Compound Name:
dione

Cat. No.: B13200425

Get Quote

N-(2-aminoethyl)glutarimide consists of a piperidine-2,6-dione (glutarimide) ring where the
central imide nitrogen is covalently bonded to a 2-aminoethyl chain. This dual-functionality
provides a rigid, polar heterocyclic core alongside a highly reactive primary amine, making it an
ideal building block for advanced conjugation chemistry.

\

Table 1: Quantitative Physicochemical Data
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Property Value

IUPAC Name 1-(2-aminoethyl)piperidine-2,6-dione
Common Name N-(2-aminoethyl)glutarimide

Chemical Formula C7H12N202

Molecular Weight 156.18 g/mol

CAS Number (Free Base) 1156764-82-7[1]

CAS Number (HCI Salt) 1354952-37-6

LogP (Estimated) -0.8 (Hydrophilic)

Hydrogen Bond Donors 1 (Primary amine)

| Hydrogen Bond Acceptors| 3 (Two imide carbonyls, one primary amine) |

Mechanistic Role in Targeted Protein Degradation
(TPD)

The Causality of Cereblon (CRBN) Binding vs. Inactivity In the design of Proteolysis Targeting
Chimeras (PROTACS), the E3 ubiquitin ligase Cereblon (CRBN) is frequently recruited using
glutarimide derivatives such as thalidomide and lenalidomide[2]. The binding of these classical
IMiDs to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN relies on a highly specific
hydrogen-bonding network[3]. The unsubstituted imide nitrogen (N-H) of the glutarimide ring
acts as a mandatory hydrogen bond donor to the backbone carbonyl of His378 and the side
chain of Trp380[4].

When the imide nitrogen is alkylated—as is the case with N-(2-aminoethyl)glutarimide—the
molecule loses this essential hydrogen bond donor capability[5]. Furthermore, the steric bulk of
the 2-aminoethyl group creates a severe steric clash within the narrow hydrophobic cage of the
CRBN binding pocket. Consequently, N-substituted glutarimides exhibit no detectable binding
affinity for CRBNI[5].

Application as a Negative Control: Because it possesses the same core ring structure as active
CRBN binders but completely lacks binding affinity, N-(2-aminoethyl)glutarimide is expertly
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utilized to synthesize negative control probes (non-degraders) in PROTAC assays. This self-
validating experimental design ensures that observed protein degradation is genuinely
mediated by CRBN recruitment rather than off-target toxicity or non-specific protein

aggregation.
N-Substituted Glutarimide (N-(2-aminoethyl)glutarimide)
N-Alkylation Steric Clash & CRBN Binding Inactive
(N-CH2-CH2-NH2) Loss of H-Bond (Negative Control)
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Unsubstituted Imide H-Bond with Trp380 CRBN Binding Active

(N-H Donor) & His378 (PROTAC Degrader)

Click to download full resolution via product page
Fig 1: Logical pathway of CRBN binding vs. steric exclusion by N-alkylation.

Synthetic Methodologies: A Self-Validating Protocol
The synthesis of N-(2-aminoethyl)glutarimide requires careful protection of the primary amine
to prevent cross-reactivity and unwanted polymerization during the imide cyclization step.

Step 1: Formation of N-(2-Boc-aminoethyl)glutarimide

» Reagent Preparation: Dissolve 10 mmol of glutaric anhydride in 20 mL of anhydrous
tetrahydrofuran (THF) under an inert argon atmosphere.

* Amide Formation: Dropwise add 10 mmol of N-Boc-ethylenediamine. Stir the mixture at 25°C
for 2 hours. The ring-opening reaction yields a monoamide-monoacid intermediate.

e Cyclization (Causality Check): Add 30 mmol of hexamethyldisilazane (HMDS) and 5 mmol of
anhydrous zinc chloride (ZnCI2). Why HMDS/ZnClI2? This specific combination allows the
cyclization of the amide-acid intermediate to occur at a moderate 70°C. Simple thermal
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dehydration requires harsh temperatures (>150°C) that would thermally degrade the acid-
labile tert-butyloxycarbonyl (Boc) protecting group.

o Reflux: Heat the mixture to reflux for 12 hours to drive dehydration.

 Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash
chromatography (Hexanes/EtOAc 7:3).

Step 2: Boc Deprotection

» Acidic Cleavage: Dissolve the purified intermediate in 10 mL of dichloromethane (DCM). Add
2.5 mL of trifluoroacetic acid (TFA).

e Reaction (Causality Check): Stir at 25°C for 1 hour. Why TFA/DCM? Acidic deprotection is
strictly required because the glutarimide ring is highly susceptible to alkaline hydrolysis (ring-
opening) under strongly basic conditions. This ensures the structural integrity of the
piperidine-2,6-dione core is maintained.

e |solation: Concentrate under reduced pressure to yield 1-(2-aminoethyl)piperidine-2,6-
dione as a TFA salt. Neutralize with saturated aqueous NaHCO3 to isolate the free base.
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Fig 2: Step-by-step synthetic workflow for N-(2-aminoethyl)glutarimide.

Advanced Applications: Bifunctional Scaffolding

Beyond its use as a negative control in TPD, the terminal primary amine of N-(2-
aminoethyl)glutarimide serves as a highly versatile conjugation handle. It readily participates in
standard amide coupling (using HATU/EDC), reductive amination, and isothiocyanate labeling.
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Because the glutarimide ring remains biologically inert to CRBN, this compound is frequently
utilized as a structural spacer or a hydrophilic anchor in the development of novel chemical
biology probes, ensuring that the physical dimensions of a synthesized PROTAC are
maintained without triggering E3 ligase recruitment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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